2-acetamido-N-(4,4-difluorocyclohexyl)acetamide
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Overview
Description
2-acetamido-N-(4,4-difluorocyclohexyl)acetamide is a synthetic organic compound characterized by the presence of an acetamido group and a difluorocyclohexyl moiety
Mechanism of Action
Biochemical Pathways
2-acetamido-N-(4,4-difluorocyclohexyl)acetamide is suggested to be involved in the inhibition of hepatic glycosaminoglycan biosynthesis . Glycosaminoglycans are long unbranched polysaccharides consisting of a repeating disaccharide unit. They are involved in various biological functions including cell-cell recognition and adhesion, regulation of cell growth, and participation in inflammatory and coagulation reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-N-(4,4-difluorocyclohexyl)acetamide typically involves the reaction of 4,4-difluorocyclohexylamine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-acetamido-N-(4,4-difluorocyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using
Properties
IUPAC Name |
2-acetamido-N-(4,4-difluorocyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O2/c1-7(15)13-6-9(16)14-8-2-4-10(11,12)5-3-8/h8H,2-6H2,1H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCLAKXDAXXXPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC1CCC(CC1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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